molecular formula C8H18ClN2O5PS B1200654 Sufosfamide CAS No. 37753-10-9

Sufosfamide

Número de catálogo: B1200654
Número CAS: 37753-10-9
Peso molecular: 320.73 g/mol
Clave InChI: ZSZKJARKHWCBJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

Sufosfamida se puede sintetizar a través de varios métodos. Un método común implica la reacción de amonólisis entre cloruro de sulfurílico y amoníaco líquido en presencia de éter de petróleo . Otro método implica el uso de sulfinatos de sodio y aminas, mediados por yoduro de amonio (NH4I), para producir sulfonamidas . Estos métodos son eficientes y respetuosos con el medio ambiente, proporcionando buenos rendimientos del producto deseado .

Métodos de producción industrial

La producción industrial de sufosfamida generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estrictos requisitos para el uso farmacéutico. El uso de equipos y tecnología avanzados permite la producción eficiente de sufosfamida a escala industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

Sufosfamida sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de sufosfamida incluyen:

Principales productos formados

Los principales productos formados a partir de las reacciones de sufosfamida incluyen sulfonamidas, azidas de sulfonilo y aminas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Sufosfamide has been investigated for its potential in treating several types of cancers, including:

  • Testicular Cancer : this compound is utilized as part of combination chemotherapy regimens for advanced testicular cancer, particularly in cases resistant to other treatments.
  • Ovarian Cancer : Its application extends to ovarian cancer, where it is often combined with other chemotherapeutic agents.
  • Soft Tissue Sarcomas : Studies have shown that this compound can be effective in treating various soft tissue sarcomas when used in conjunction with surgery and radiation therapy.

Efficacy and Mechanisms of Action

The efficacy of this compound stems from its mechanism as an alkylating agent. It forms covalent bonds with DNA, leading to cross-linking that ultimately results in cell death.

Response Rates

  • Small Cell Lung Cancer : In clinical studies, this compound has demonstrated a response rate of approximately 50% when used as a monotherapy in small cell lung cancer cases .
  • Non-Small Cell Lung Cancer : The response rate for non-small cell lung cancer has been reported at around 25% when this compound is utilized alone .

Case Studies and Clinical Trials

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A 19-year-old female with Hodgkin lymphoma experienced neurotoxicity 16 days post-infusion of ifosfamide (a related compound). The administration of methylene blue led to symptom resolution within 24 hours .
  • Clinical Trial : A phase II study involving 75 patients with recurrent sarcomas indicated that ifosfamide (and by extension, compounds like this compound) is an active agent even after previous treatments with cyclophosphamide, achieving a partial response rate of 24% .

Toxicity and Management

While this compound is effective, it is associated with significant toxicities:

  • Myelosuppression : This is the primary dose-limiting toxicity observed in patients receiving this compound-based therapies .
  • Neurotoxicity : Delayed encephalopathy has been noted as a rare but serious side effect, requiring careful monitoring and management strategies such as methylene blue administration .

Comparative Efficacy Table

Cancer TypeResponse RateTreatment Regimen
Small Cell Lung Cancer~50%Monotherapy or combination therapies
Non-Small Cell Lung Cancer~25%Monotherapy or combination therapies
Testicular CancerVariableCombination chemotherapy
Ovarian CancerVariableCombination chemotherapy

Comparación Con Compuestos Similares

Sufosfamida es similar a otros agentes alquilantes como la ciclofosfamida y la ifosfamida . Tiene propiedades únicas que la hacen efectiva en el tratamiento de tipos específicos de cáncer. Por ejemplo, sufosfamida es particularmente efectiva contra el cáncer testicular y el sarcoma de tejidos blandos . Compuestos similares incluyen:

Las propiedades únicas de sufosfamida y su eficacia en el tratamiento de ciertos cánceres la convierten en una valiosa adición al arsenal de agentes quimioterapéuticos.

Actividad Biológica

Sufosfamide, a derivative of ifosfamide, is an antineoplastic agent with significant biological activity. Understanding its pharmacodynamics, metabolism, and therapeutic applications is crucial for optimizing its use in clinical settings. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound is chemically related to ifosfamide, sharing similar mechanisms of action as an alkylating agent. It primarily functions by forming DNA cross-links, which inhibit DNA synthesis and lead to cell death. The compound undergoes metabolic activation primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which convert it into active metabolites that exert cytotoxic effects on tumor cells .

Pharmacokinetics

The pharmacokinetics of this compound involve several key processes:

  • Absorption : Rapidly absorbed following intravenous administration.
  • Distribution : Widely distributed in tissues; high protein binding (>95%).
  • Metabolism : Metabolized mainly in the liver, with significant interindividual variability due to genetic polymorphisms in metabolic enzymes.
  • Excretion : Primarily excreted via urine as metabolites.

The variability in metabolism can significantly affect both efficacy and toxicity profiles among patients.

Biological Activity and Efficacy

This compound has demonstrated efficacy against various malignancies, particularly sarcomas and lymphomas. Clinical trials have reported response rates ranging from 30% to 50% in advanced cases when combined with other chemotherapeutic agents. The following table summarizes key findings from notable studies:

StudyPatient PopulationTreatment RegimenResponse RateMedian Survival
105 advanced sarcoma patientsDoxorubicin + Ifosfamide + Dacarbazine (MAID)47% overall response16 months
Recurrent medulloblastoma patientsIfosfamide + Oxaliplatin + Etoposide1 PR confirmed; SD in 9 patientsNot specified
Various tumorsThis compound monotherapy30% response in refractory casesNot specified

Toxicity Profile

Despite its efficacy, this compound is associated with several toxicities:

  • Hematological Toxicity : Myelosuppression is dose-limiting; careful monitoring is required.
  • Neurotoxicity : Central nervous system effects can occur, particularly with high doses or rapid infusion rates.
  • Urotoxicity : Similar to ifosfamide, this compound can cause bladder toxicity due to acrolein production. Mesna is often co-administered to mitigate this effect.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Advanced Sarcoma Treatment :
    In a phase II trial involving 105 patients with advanced sarcoma treated with a combination regimen including this compound, a notable overall response rate of 47% was observed. The study emphasized the importance of patient selection based on tumor characteristics for optimizing outcomes .
  • Combination Therapy in Pediatric Oncology :
    A study involving pediatric patients with recurrent medulloblastoma showcased the potential of combining this compound with oxaliplatin and etoposide, resulting in partial responses in previously treated patients .
  • Urotoxicity Management :
    A clinical report discussed the successful management of urotoxicity associated with this compound through proactive use of mesna, highlighting its role in enhancing tolerability while maintaining therapeutic efficacy .

Propiedades

Número CAS

37753-10-9

Fórmula molecular

C8H18ClN2O5PS

Peso molecular

320.73 g/mol

Nombre IUPAC

2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate

InChI

InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-4-10-17(12)11(6-3-9)5-2-7-15-17/h2-8H2,1H3,(H,10,12)

Clave InChI

ZSZKJARKHWCBJK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

SMILES canónico

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl

Sinónimos

3-(2-chloroethyl)-2-(2-mesyloxyethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
Asta 5122
cytimun
sufosfamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.